Dichromate

概要

説明

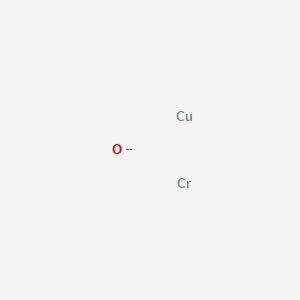

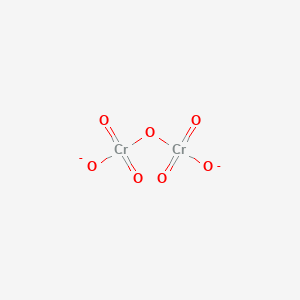

Dichromate(2-) is a divalent inorganic anion obtained by removal of both protons from dichromic acid. It is a chromium oxoanion and a divalent inorganic anion. It is a conjugate base of a hydrogen this compound.

See also: Potassium this compound (active moiety of) ... View More ...

科学的研究の応用

1. Environmental Monitoring and Toxicity Analysis

Dichromate, as an industrial oxidant, has extensive applications but also poses threats to organisms and the environment due to its carcinogenicity and mutagenicity. Research has focused on developing new methods for detecting and imaging this compound in living cells and the environment. For instance, a new fluorescent probe, RhoCr, has been reported for detecting this compound. This probe displays strong enhancement of fluorescence emission, fast response, and excellent sensitivity, enabling the imaging of intracellular this compound and its detection in tap water and pool water, which is crucial for environmental monitoring (Xia et al., 2017).

2. Bioremediation and Biofuel Production

This compound contamination in water bodies is a significant environmental concern. Bioremediation using marine micro-algal species has been explored to reduce this compound levels in wastewater. This method not only decreases this compound concentration but also enables lipid accumulation in the algae, which can serve as biofuel. The effectiveness of this approach depends on optimizing conditions such as light intensity, sodium nitrate concentration, and temperature for maximal this compound removal and lipid production (Hedayatkhah et al., 2018).

3. Material Science and Fabrication

This compound plays a role in material science, particularly in the fabrication of polymers and holograms. The oxidation of aniline with this compound leads to the formation of polyaniline films with specific redox and electrochemical properties, useful in various applications. Additionally, this compound gelatin doped with an organic dye has been used for recording holograms due to its high resolution and increased photosensitivity, offering potential for information storage and optical applications (Mažeikienė & Malinauskas, 2000); (Páez-Trujillo et al., 2007).

4. Pollution Detection and Removal

Innovative strategies have been developed to detect and remove this compound from water sources, crucial for protecting health and ecosystems. For instance, a luminescent Zr(IV)-MOF (Metal-Organic Framework) has been constructed for selective this compound recognition and rapid removal from aqueous solutions. This framework demonstrates excellent stability, sensitivity, and capacity for this compound capture, making it a promising tool for environmental cleanup (He et al., 2018).

5. Analytical and Detection Techniques

The analytical applications of this compound involve the evaluation of its concentration and behavior in various contexts. For example, the uncertainty in the determination of chemical oxygen demand using the this compound method has been assessed to improve the accuracy of this commonly used analytical procedure. Moreover, modified electrodes have been developed for the sensitive and indirect determination of this compound in aqueous solutions, showcasing the integration of analytical chemistry and nanotechnology (Bai Xiao-lin, 2006); (Nosuhi et al., 2017).

特性

CAS番号 |

13907-47-6 |

|---|---|

分子式 |

Cr2O7-2 |

分子量 |

215.99 g/mol |

IUPAC名 |

oxido-(oxido(dioxo)chromio)oxy-dioxochromium |

InChI |

InChI=1S/2Cr.7O/q;;;;;;;2*-1 |

InChIキー |

SOCTUWSJJQCPFX-UHFFFAOYSA-N |

SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |

正規SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |

| 13907-47-6 | |

同義語 |

BICHROMATE |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。